O⁶-Methylguanine DNA Adduct Formation in Esophagus: AMN vs. Positional Isomers
N-Amyl-N-methylnitrosamine (AMN) produces detectable O⁶-methylguanine (O⁶-meG) DNA adducts in rat esophagus, whereas positional isomers with alpha-substituted pentyl chains fail to generate this promutagenic lesion. In a comparative study of N-nitrosomethyl-n-amylamine (AMN) and six positional isomers administered at a single dose of 0.1 mmol/kg with 6-hour survival, O⁶-meG formation in the esophagus was observed only for isomers with an unsubstituted alpha-methylene group in the pentyl moiety—specifically N-nitrosomethylisoamylamine, N-nitrosomethyl-n-amylamine (AMN), N-nitrosomethyl(2-methylbutyl)amine, and N-nitrosomethyl(2,2-dimethylpropyl)amine. In contrast, alpha-substituted isomers such as N-nitrosomethyl(1-methylbutyl)amine and N-nitrosomethyl(1,2-dimethylpropyl)amine showed no detectable esophageal O⁶-meG formation [1].
| Evidence Dimension | O⁶-methylguanine DNA adduct formation in esophageal tissue |
|---|---|
| Target Compound Data | Detectable O⁶-meG in esophagus at 0.1 mmol/kg, 6-h survival |
| Comparator Or Baseline | Alpha-substituted positional isomers (e.g., N-nitrosomethyl(1-methylbutyl)amine) at identical dose |
| Quantified Difference | Detectable vs. undetectable O⁶-meG formation |
| Conditions | Male F344 rats, single oral dose 0.1 mmol/kg, 6-hour survival, DNA methylation quantified by cation-exchange HPLC with fluorescence detection |
Why This Matters
This binary difference (detectable vs. undetectable O⁶-meG adducts) demonstrates that AMN's esophageal carcinogenicity is uniquely dependent on its linear pentyl chain configuration, making it irreplaceable for studies investigating structure-activity relationships of nitrosamine-induced esophageal DNA damage.
- [1] Ji CA, Ludeke BI, Kleihues P, Wiessler M. DNA methylation in various rat tissues by the esophageal carcinogen N-nitrosomethyl-n-amylamine and six of its positional isomers. Chem Res Toxicol. 1991 Jan-Feb;4(1):77-81. PMID: 1912303. View Source
